Enantiomeric Purity: Key to Selective TPH1 Inhibition in the 6,9-Diazaspiro[4.5]decane Series
For spirocyclic TPH1 inhibitors based on the 6,9-diazaspiro[4.5]decane core, the specific enantiomer is critical for biological activity. A patent from Altavant Sciences demonstrates a method for resolving a racemic mixture of a diazaspiro[4.5]decane intermediate to achieve an enantiomeric excess of 90% or more for the desired (S)-isomer [1]. This highlights the importance of controlling stereochemistry at the 8-position, a feature inherent to 8-Methyl-6,9-diazaspiro[4.5]decane. Procuring the racemic mixture would be inadequate for programs targeting TPH1 due to the distinct and likely differential activity of the enantiomers [1].
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | 8-Methyl-6,9-diazaspiro[4.5]decane (chiral building block) |
| Comparator Or Baseline | Racemic mixture of analogous diazaspiro[4.5]decane intermediate |
| Quantified Difference | Achievement of ≥90% e.e. for the (S)-isomer from a racemic starting mixture. |
| Conditions | Resolution method using 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid [1]. |
Why This Matters
This demonstrates that the 8-methyl group creates a chiral center that can be exploited for enantioselective inhibitor design, and that achieving high enantiopurity is essential for developing potent and selective TPH1 inhibitors based on this scaffold.
- [1] Altavant Sciences GmbH. Resolution of optically active diazaspiro[4.5]decane derivatives. Japanese Patent JP2023078126A, 2023. View Source
